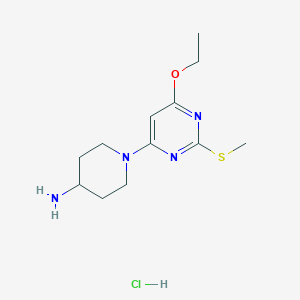

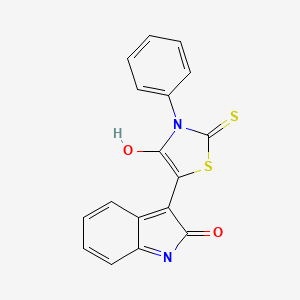

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one” is a chemical compound that has been studied in the context of organic chemistry. It’s related to 2-oxoindolin-3-ylidene derivatives, which have been used in the construction of spirooxindole-pyrrolidines . These compounds have been achieved with AgOAc/TF-BiphamPhos complexes for the first time .

Synthesis Analysis

The synthesis of 2-oxoindolin-3-ylidene derivatives involves the reaction of isatins with cyanoacetic acid piperidide or morpholide . This reaction gives the corresponding derivatives of 2-(2-oxoindolin-3-ylidene)-2-cyanoacetic acid .Molecular Structure Analysis

The molecular structure of 2-oxoindolin-3-ylidene derivatives and their complexes have been characterized by various spectroscopic techniques, including UV–Vis, magnetic measurements, molar conductivity, and FT-IR . These complexes are predicted to have octahedral molecular geometry .Chemical Reactions Analysis

The reactions of enamines with 2-oxoindolin-3-ylidene-acetates and -acetophenones have been studied . With enamines derived from aldehydes, these compounds gave either 1,2- or 1,4-cycloaddition products .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-oxoindolin-3-ylidene derivatives have been analyzed using various techniques, including UV–Vis, magnetic measurements, molar conductivity, and FT-IR . These analyses have provided insights into the properties of these compounds and their complexes .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound has been a focus for the synthesis of novel derivatives with varied biological activities. For instance, the influence of gamma irradiation on its biological activities was evaluated, highlighting its potential in creating derivatives with enhanced biological properties (Mansour, Taher, El-Farargy, & Elewa, 2021). Another study involved the microwave-assisted synthesis of derivatives designed for CNS depressant activity and anticonvulsant activity, demonstrating significant protection in seizure models without liver toxicity (Nikalje, Ansari, Bari, & Ugale, 2015).

Anticancer and Enzyme Inhibition

Compounds derived from (Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one have shown promising results in cancer research. A study reported the synthesis of novel derivatives as inhibitors of carbonic anhydrase isoforms, with significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017). This indicates its potential use in developing anticancer therapeutics targeting specific enzymes.

Antimicrobial Activity

The antimicrobial activities of derivatives have been explored, with findings indicating efficacy against Gram-positive bacterial strains. This suggests their utility in addressing antibiotic resistance issues and developing new antibacterial agents (Trotsko et al., 2018).

Anticonvulsant and Anti-inflammatory Properties

Research has also focused on the anticonvulsant and anti-inflammatory properties of these compounds. For example, derivatives exhibited good CNS depressant activity and showed protection in maximal electroshock seizure (MES) tests, suggesting their potential as anticonvulsant agents (Nikalje, Hirani, & Nawle, 2015).

Mecanismo De Acción

Direcciones Futuras

Future research could focus on further exploring the properties and potential applications of 2-oxoindolin-3-ylidene derivatives. For instance, conjugated polymers based on a bis (2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF) unit have shown promising performances for their application in organic thin-film transistors (OTFTs) . This suggests that 2-oxoindolin-3-ylidene derivatives could have potential uses in the field of electronics .

Propiedades

IUPAC Name |

3-(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMPLGGGQPXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(2-oxoindolin-3-ylidene)-3-phenyl-2-thioxothiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2840839.png)

![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)

![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)

![3-(5-Methyl-1,2-oxazol-3-yl)-N-[2-[(2R)-1-prop-2-enoylpyrrolidin-2-yl]ethyl]propanamide](/img/structure/B2840849.png)